molecular formula C15H14BrNO B5322898 N-(2-bromophenyl)-2-(2-methylphenyl)acetamide

N-(2-bromophenyl)-2-(2-methylphenyl)acetamide

Cat. No. B5322898
M. Wt: 304.18 g/mol
InChI Key: RNVUMYGOUBZKRL-UHFFFAOYSA-N
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Description

N-(2-bromophenyl)-2-(2-methylphenyl)acetamide is a chemical compound that belongs to the class of amides. It is a white solid, and its molecular formula is C15H14BrNO. This compound is of great interest to the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry.

Mechanism of Action

The exact mechanism of action of N-(2-bromophenyl)-2-(2-methylphenyl)acetamide is not fully understood. However, it is believed to act by inhibiting the activity of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins. The compound has been shown to selectively inhibit the activity of COX-2 enzymes, which are known to be upregulated in response to inflammation and injury.
Biochemical and Physiological Effects:
This compound has been shown to exhibit significant biochemical and physiological effects. It has been reported to decrease the production of prostaglandins and leukotrienes, which are known to play a crucial role in the pathogenesis of various inflammatory diseases. The compound has also been shown to reduce the levels of inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α).

Advantages and Limitations for Lab Experiments

N-(2-bromophenyl)-2-(2-methylphenyl)acetamide has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it exhibits significant anti-inflammatory and analgesic activities. However, the compound has some limitations, including its low solubility in water and its potential toxicity in high doses.

Future Directions

There are several future directions for the research on N-(2-bromophenyl)-2-(2-methylphenyl)acetamide. One potential direction is to investigate its potential applications in the treatment of various inflammatory diseases, including arthritis, asthma, and inflammatory bowel disease. Another direction is to study its mechanism of action in more detail, including its effects on other inflammatory mediators such as cytokines and chemokines. Additionally, the compound could be modified to enhance its solubility and reduce its toxicity, which would make it a more attractive candidate for drug development.

Synthesis Methods

The synthesis of N-(2-bromophenyl)-2-(2-methylphenyl)acetamide can be achieved by the reaction of 2-bromobenzoyl chloride with 2-methylaniline in the presence of a base such as triethylamine. The reaction takes place at room temperature and yields the desired product in good yield. The purity of the product can be enhanced by recrystallization from an appropriate solvent.

Scientific Research Applications

N-(2-bromophenyl)-2-(2-methylphenyl)acetamide has been extensively studied for its potential applications in medicinal chemistry and pharmacology. It has been reported to possess significant anti-inflammatory, analgesic, and antipyretic activities. The compound has also been shown to exhibit potent inhibitory effects on the production of prostaglandins and leukotrienes, which are known to play a crucial role in the pathogenesis of various inflammatory diseases.

properties

IUPAC Name

N-(2-bromophenyl)-2-(2-methylphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14BrNO/c1-11-6-2-3-7-12(11)10-15(18)17-14-9-5-4-8-13(14)16/h2-9H,10H2,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNVUMYGOUBZKRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CC(=O)NC2=CC=CC=C2Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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